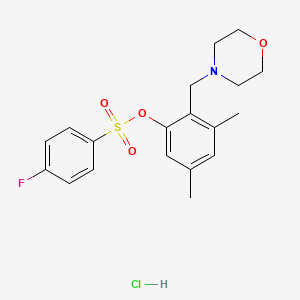
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride” is a chemical compound with the molecular formula C19H23ClFNO4S and a molecular weight of 415.9 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H23ClFNO4S. It includes elements such as carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, and density are not available in the resources I have .科学的研究の応用
Synthetic Pathways and Intermediate Applications
Synthesis of Carbene Adducts
A study highlighted the synthesis of carbene adducts using morpholinosulfur trifluoride (MOST), indicating a pathway for producing (morpholino)(phenyl)carbene compounds. This synthesis contributes to the field of organophosphorus chemistry, showcasing the compound's role as an intermediate in creating complex structures with potential applications in various chemical synthesis processes (Guzyr et al., 2013).
Pharmaceutical Intermediate
Another application involves the compound acting as an intermediate in the synthesis of neurokinin-1 receptor antagonists. This showcases its utility in pharmaceutical research, particularly in developing treatments for conditions like emesis and depression (Harrison et al., 2001).
Biological Activity
The compound's derivatives have been explored for their biological activities, including antibacterial and anti-TB properties. This research points to the compound's potential in developing new therapeutic agents (Mamatha S.V et al., 2019).
Material Science and Electrochemical Applications
Polymer Blend Membranes
In material science, the compound's derivatives have been used in creating novel morpholinium-functionalized anion-exchange blend membranes. These membranes exhibit excellent thermal stability and potential for use in alkaline fuel cells, highlighting the compound's relevance in energy research (Morandi et al., 2015).
Intermolecular Interaction Studies
Research into intermolecular interactions in derivatives of 1,2,4-triazoles, involving morpholinomethyl phenyl compounds, provides insights into the compound's utility in studying chemical bonding and molecular structures (Shukla et al., 2014).
Synthetic Methodology and Chemical Reactions
Aromatic Nucleophilic Substitution
A study on the kinetics of reactions involving morpholine and nitrobenzenes in aprotic solvents contributes to understanding the mechanisms of aromatic nucleophilic substitution. This research has implications for synthetic chemistry and the development of new reaction methodologies (Hirst et al., 1986).
Synthesis of Morpholinol Derivatives
The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from bromo-fluorophenyl propanone highlights a specific application of the compound in producing novel chemical entities. This work demonstrates the compound's role in synthesizing new molecules with potential applications in medicinal chemistry and drug development (Tan Bin, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 4-fluorobenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S.ClH/c1-14-11-15(2)18(13-21-7-9-24-10-8-21)19(12-14)25-26(22,23)17-5-3-16(20)4-6-17;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWVVAKFZDRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)F)CN3CCOCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

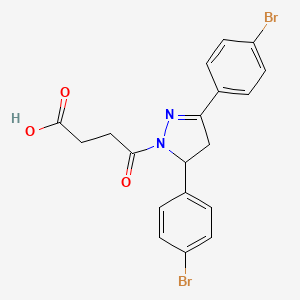
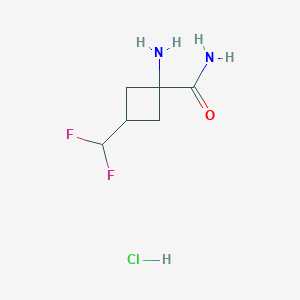
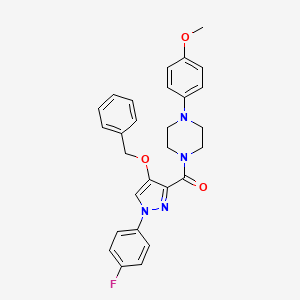

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2734355.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide](/img/structure/B2734364.png)

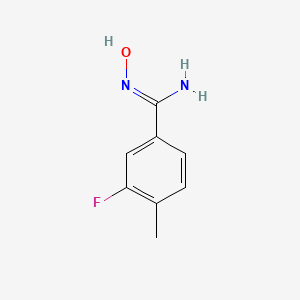
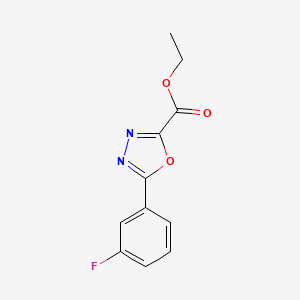
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)